molecular formula C16H16N2O B3840748 3-methyl-N'-(2-methylbenzylidene)benzohydrazide CAS No. 5321-91-5

3-methyl-N'-(2-methylbenzylidene)benzohydrazide

Cat. No.: B3840748
CAS No.: 5321-91-5
M. Wt: 252.31 g/mol
InChI Key: VNDAXUYPFZEIEZ-GZTJUZNOSA-N
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Description

3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a synthetic hydrazone-based compound belonging to the class of Schiff bases, characterized by its distinct azomethine (-C=N-) linkage. This reagent serves as a versatile and valuable scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Recent studies on closely related structural analogs have demonstrated significant potential for benzohydrazide derivatives in targeting a range of therapeutically relevant enzymes. Research indicates that similar N'-benzylidene benzohydrazide compounds exhibit potent in vitro urease inhibitory activity, with some derivatives showing superior efficacy to the standard inhibitor thiourea. Urease inhibition is a crucial mechanism for research into treatments for gastrointestinal disorders and infections caused by Helicobacter pylori . Furthermore, structural variants of this core scaffold have been identified as highly effective α-glucosidase inhibitors, demonstrating IC50 values significantly lower than the standard drug acarbose. This suggests its utility in type 2 diabetes research for managing postprandial blood glucose levels . The mechanism of action for this class of compounds often involves interaction with enzyme active sites. The hydrazone linkage can coordinate with metal ions in metalloenzymes, while the aromatic systems engage in hydrophobic and pi-pi stacking interactions within enzyme binding pockets . Investigations into analogous hydrazone derivatives have also revealed promising antitumor properties. These effects are linked to multiple mechanisms, including the inhibition of key enzymatic targets overexpressed in cancers, such as EGFR (Epidermal Growth Factor Receptor), HER2, and COX-2 (Cyclooxygenase-2) . The compound's research value is further enhanced by its synthetic flexibility, allowing for strategic structural modifications to optimize potency and selectivity for specific biological targets . This makes this compound a critical building block for generating novel derivatives for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-5-9-14(10-12)16(19)18-17-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDAXUYPFZEIEZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416347
Record name AC1NSDJE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-91-5
Record name AC1NSDJE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a condensation reaction between 3-methylbenzohydrazide and 2-methylbenzaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be scaled up by employing continuous flow reactors or batch reactors. The use of catalysts, such as acids or bases, can enhance the reaction rate and improve the overall efficiency of the process. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The benzene ring and the hydrazide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the benzene ring or the hydrazide moiety.

Scientific Research Applications

Anticancer Activity

Benzohydrazides, including derivatives like 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, have shown promising results in anticancer research. Various studies have synthesized similar compounds and evaluated their cytotoxicity against different cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have been screened against human lung carcinoma (A-549) and colon cancer (HCT 116) cell lines. The results indicated moderate to significant inhibitory effects, with some compounds demonstrating IC50 values as low as 1.88 µM, indicating potent anticancer properties .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by the interaction of these compounds with cellular pathways that regulate cell growth and death .

Antimicrobial Activity

The antimicrobial properties of benzohydrazides have been extensively studied, with findings suggesting that these compounds can be effective against various pathogens:

  • Bacterial Inhibition : Research has demonstrated that benzohydrazides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures were found to have minimum inhibitory concentrations (MIC) ranging from 1.51 µg/ml to over 5 µg/ml .
  • Antifungal Effects : Some derivatives showed effectiveness against fungal strains like Candida albicans, with specific compounds achieving antifungal activity comparable to standard treatments .

Antiviral Activity

The antiviral potential of benzohydrazides has also been explored:

  • HIV-2 Strain : Compounds structurally related to this compound were evaluated for their activity against HIV-2. Certain derivatives exhibited IC50 values lower than that of standard antiviral drugs like nevirapine, indicating their potential as effective antiviral agents .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methylbenzoylhydrazine and 2-methylbenzaldehyde. The characterization of synthesized compounds is crucial for confirming their structure and purity:

  • Spectroscopic Analysis : Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to characterize the synthesized compounds. For instance, IR spectra can reveal characteristic functional groups while NMR provides insights into the molecular structure .

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing novel benzohydrazides, researchers prepared a series of compounds and evaluated their anticancer properties against A-549 cell lines using MTT assays. The most potent compound showed an IC50 value significantly lower than existing treatments, suggesting a new avenue for cancer therapy development .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of a library of benzohydrazide derivatives against various bacterial strains. The results highlighted several compounds with MIC values that suggest strong antibacterial activity, particularly against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparisons

Table 1: Structural Features of Selected Benzohydrazide Derivatives
Compound Name Substituents on Aromatic Rings Dihedral Angle (°) Key Bond Lengths (Å) Evidence ID
3-Methyl-N'-(2-methylbenzylidene)benzohydrazide 3-CH₃ (benzohydrazide), 2-CH₃ (benzylidene) 88.45 C=N: 1.26–1.29
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide 2-CH₃ (benzohydrazide), 3-F (benzylidene) 85.3 (Mol A), 10.0 (Mol B) C–F: 1.34
N’-(2-Hydroxybenzylidene)-3-methylbenzohydrazide 3-CH₃ (benzohydrazide), 2-OH (benzylidene) N/A O–H···N hydrogen bonds
4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide 4-Br (benzohydrazide), pyridyl (benzylidene) N/A C–Br: 1.89

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, F) increase polarity and hydrogen-bonding capacity, whereas methyl groups enhance hydrophobicity .
  • Dihedral Angles : Smaller angles (e.g., 10.0° in fluorinated analog) may enhance π-π stacking and intermolecular interactions .
Table 2: Antimicrobial Activities of Benzohydrazide Derivatives
Compound Name MIC (μg/mL) Against Pathogens Notable Activity Evidence ID
This compound Not reported in evidence N/A
4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide 3.13 (E. coli, P. aeruginosa) Gram-negative specificity
4-(Dimethylamino)-N’-(pyridin-4-ylmethylene)benzohydrazide 3.13 (B. subtilis) Gram-positive specificity
N’-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazide N/A Broad-spectrum antimicrobial (theoretical)

Key Observations :

  • Halogen Substitution : Bromo and chloro derivatives exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane disruption .
  • Pyridyl vs. Benzylidene : Pyridin-4-ylmethylene analogs show species-specific activity, suggesting target selectivity .

Electronic and Spectroscopic Comparisons

  • ¹H/¹³C NMR : Methyl groups in this compound resonate at δ ~2.3 ppm (CH₃), consistent with analogous hydrazones . Fluorinated analogs show downfield shifts (δ 7.8–8.2 ppm) for aromatic protons due to electron withdrawal .
  • IR Spectroscopy : The C=O stretch (~1650 cm⁻¹) and N–H bend (~3200 cm⁻¹) are characteristic of hydrazones .

Mechanistic and Application Insights

  • Antimicrobial Mechanisms : Hydrazones disrupt microbial membranes via lipophilic interactions; halogenation enhances penetration .
  • Structural-Activity Relationships (SAR) :
    • Methyl groups improve metabolic stability but reduce solubility.
    • Hydroxyl or halogen substituents increase polarity and target binding .
  • Therapeutic Potential: Copper complexes of hydroxybenzylidene derivatives show enhanced anticancer activity, suggesting metal coordination as a strategy for optimizing this compound .

Biological Activity

3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is C16H18N2C_{16}H_{18}N_2. Its structure consists of a hydrazone linkage between 3-methylbenzohydrazide and 2-methylbenzaldehyde, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzohydrazide derivatives could inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, analogs of this compound displayed potent cytotoxicity against B16F10 melanoma cells, with IC50 values indicating strong inhibitory effects on cellular proliferation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Analog 1B16F105.0Apoptosis via caspase activation
Analog 2MCF-710.0Cell cycle arrest
Analog 3HeLa7.5Induction of oxidative stress

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound8590
Ascorbic Acid9592
Trolox8088

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydrazone group is known to participate in hydrogen bonding and π-π stacking interactions with biomolecules, which may inhibit enzyme activity or alter cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of benzohydrazide derivatives found that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections.
  • Cytotoxicity in Cancer Research : In vitro studies showed that this compound effectively reduced cell viability in melanoma cells, highlighting its potential as an anticancer drug candidate.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-N'-(2-methylbenzylidene)benzohydrazide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a condensation reaction between 2-methylbenzaldehyde and 3-methylbenzohydrazide under reflux in polar protic solvents (e.g., ethanol or methanol). Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of aldehyde to hydrazide is standard.
  • Solvent and Temperature: Ethanol reflux (~78°C) for 4–6 hours ensures efficient imine bond formation .
  • Purification: Recrystallization from ethanol or methanol yields pure crystals, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities .

Example Reaction Conditions from Analogous Compounds:

Compound AnalogueSolventTemperatureYieldReference
N'-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazideEthanolReflux75–85%
(E)-2-Amino-N'-(2-methylbenzylidene)benzohydrazideEthanolReflux81%

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups:
    • C=O stretch (~1640–1660 cm⁻¹) for the hydrazide carbonyl.
    • C=N stretch (~1600 cm⁻¹) for the imine bond .
  • NMR Spectroscopy:
    • ¹H NMR: A singlet at δ ~8.6 ppm corresponds to the imine proton (H-C=N). Methyl groups on the benzylidene and benzohydrazide moieties appear as singlets at δ ~2.4–2.5 ppm .
    • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ ~165 ppm, while imine carbons (C=N) appear at δ ~150 ppm .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C=N bond length ~1.28 Å) and confirms stereochemistry .

Q. What in vitro assays are recommended for evaluating the antioxidant potential of benzohydrazide derivatives?

Methodological Answer:

  • DPPH Assay: Measures radical scavenging via UV-Vis absorbance at 517 nm. IC₅₀ values <50 µM indicate high activity .
  • ABTS Assay: Quantifies decolorization of ABTS⁺ radicals at 734 nm.
  • FRAP Assay: Evaluates ferric ion reduction capacity using Trolox equivalents .
  • Kinetic Studies: Monitor reaction rates with HO• radicals using stopped-flow techniques to determine rate constants (e.g., k = 1.2 × 10⁴ M⁻¹s⁻¹) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity and interaction mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate thermodynamic parameters (e.g., bond dissociation enthalpy, electron transfer energetics) to identify dominant antioxidant mechanisms (SPLET vs. HAT) .
    • Optimize molecular geometry to determine reactive sites (e.g., nitrogen on the hydrazide bridge) .
  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase). Dock the compound into active sites (grid size: 60 × 60 × 60 Å) and analyze binding energies (<−7.0 kcal/mol suggests strong inhibition) .
    • Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .

Q. How can researchers resolve contradictions between experimental and computational data regarding antioxidant mechanisms?

Methodological Answer:

  • Multi-Method Validation:
    • Compare experimental IC₅₀ values with DFT-calculated thermodynamic parameters (e.g., Gibbs free energy). A strong correlation (R² > 0.9) confirms computational reliability .
    • Use kinetic isotope effects (KIE) to distinguish between HAT and SPLET mechanisms. A KIE > 2 indicates HAT dominance .
  • Case Study: For 4-hydroxycoumarin benzohydrazide, combined kinetic and DFT analysis revealed a multi-stage SPLET–RRC mechanism despite initial discrepancies .

Q. What structural modifications enhance cholinesterase inhibitory activity in benzohydrazide derivatives?

Methodological Answer:

  • Key Modifications:

    • Ortho-Substituents: Sulfonamide or thiophene-2-carboxamide groups at the ortho position increase steric complementarity with enzyme active sites .
    • Electron-Withdrawing Groups: Fluorine or nitro substituents improve binding affinity (e.g., IC₅₀ reduced from 12 µM to 4 µM) .
  • Structure-Activity Relationship (SAR):

    SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)
    -H25.330.1
    -SO₂NH₂6.88.2
    -F4.15.9

Q. How do substituents on the benzylidene ring influence pharmacokinetic properties and ADMET profiles?

Methodological Answer:

  • Lipophilicity (LogP): Methyl groups (e.g., 2-methyl) increase LogP (~3.5), enhancing blood-brain barrier penetration but reducing solubility .
  • ADMET Predictions (SwissADME):
    • Absorption: High gastrointestinal absorption (TPSA < 90 Ų).
    • Toxicity: Ames test negativity for methyl-substituted derivatives .
  • Metabolism: CYP3A4 enzyme interactions are minimized with bulky substituents (e.g., trifluoromethyl) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .
  • Slow Evaporation: Maintain controlled evaporation rates (0.5 mL/day) to form single crystals .
  • SHELXL Refinement: Apply TWIN and BASF commands to resolve twinning issues in X-ray datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 2
3-methyl-N'-(2-methylbenzylidene)benzohydrazide

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